molecular formula C7H10N4O2 B076871 Lathyrine CAS No. 13089-99-1

Lathyrine

Cat. No.: B076871
CAS No.: 13089-99-1
M. Wt: 182.18 g/mol
InChI Key: LIRGSTWGMWYHBN-YFKPBYRVSA-N
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Description

Lathyrine is a non-protein amino acid found in certain leguminous plants, particularly in the seeds of Lathyrus tingitanus. It is classified as a pyrimidine N-heterocyclic amino acid, characterized by the presence of a pyrimidine ring and an alanyl side chain. This compound is known for its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lathyrine can be synthesized through a series of biochemical reactions involving the decarboxylation of 2-amino-4-carboxypyrimidine and the subsequent alanylation to form the final compound. The enzyme this compound synthase catalyzes this reaction, which involves the transfer of an alanine residue from serine to the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the seeds of Lathyrus tingitanus. The seeds are processed to isolate this compound, which is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Lathyrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the reaction conditions.

    Reduction: Reduction reactions can modify the pyrimidine ring, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the alanyl side chain or the pyrimidine ring, resulting in various substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

Scientific Research Applications

Lathyrine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of pyrimidine N-heterocyclic amino acids.

    Biology: Investigated for its role in plant metabolism and its potential effects on other organisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of lathyrine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes involved in amino acid metabolism, leading to the accumulation of toxic intermediates. This inhibition can disrupt cellular processes and result in various biological effects .

Comparison with Similar Compounds

Lathyrine is unique among pyrimidine N-heterocyclic amino acids due to its specific structure and biological activities. Similar compounds include:

This compound’s uniqueness lies in its specific structural features and the distinct biological activities it exhibits compared to these similar compounds.

Properties

IUPAC Name

(2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c8-5(6(12)13)3-4-1-2-10-7(9)11-4/h1-2,5H,3,8H2,(H,12,13)(H2,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRGSTWGMWYHBN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1C[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156783
Record name Lathyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13089-99-1
Record name Lathyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13089-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lathyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013089991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lathyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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